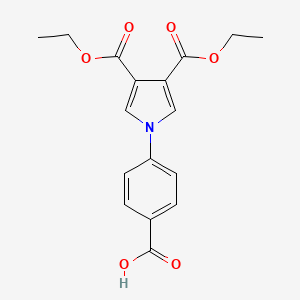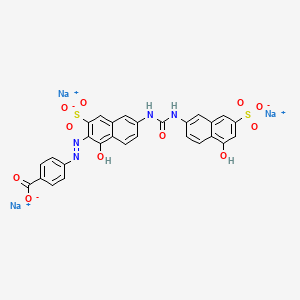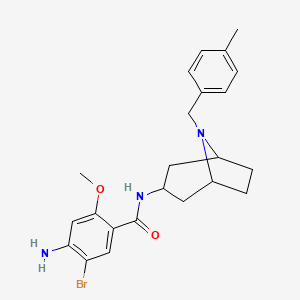
Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(321)oct-3-yl)-, exo-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of substituents: The amino, bromo, and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the azabicyclo structure: This step may involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions may target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, the compound could be used to study receptor-ligand interactions, particularly if it exhibits activity at specific biological targets.
Medicine
Medicinally, the compound may have potential as a therapeutic agent, particularly if it exhibits activity similar to other benzamides. It could be investigated for its antipsychotic, antiemetic, or analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” would depend on its specific biological activity. If it acts as a receptor ligand, it may bind to specific receptors and modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Benzamide: A simpler structure with known antipsychotic and antiemetic properties.
4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.
N-(8-((4-Methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: A compound with a similar azabicyclo structure.
Uniqueness
The uniqueness of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” lies in its combination of substituents and the azabicyclo structure, which may confer unique biological activity and chemical reactivity.
特性
CAS番号 |
76351-92-3 |
|---|---|
分子式 |
C23H28BrN3O2 |
分子量 |
458.4 g/mol |
IUPAC名 |
4-amino-5-bromo-2-methoxy-N-[8-[(4-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H28BrN3O2/c1-14-3-5-15(6-4-14)13-27-17-7-8-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-6,11-12,16-18H,7-10,13,25H2,1-2H3,(H,26,28) |
InChIキー |
AOSVRVZIJAJYBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



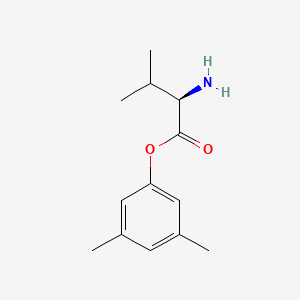
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
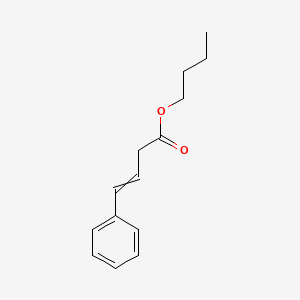
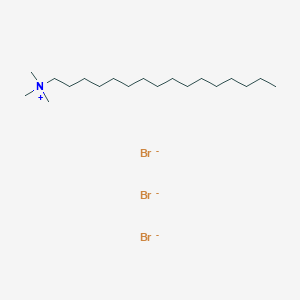

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

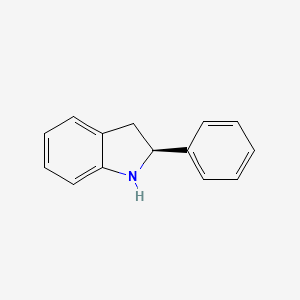
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
